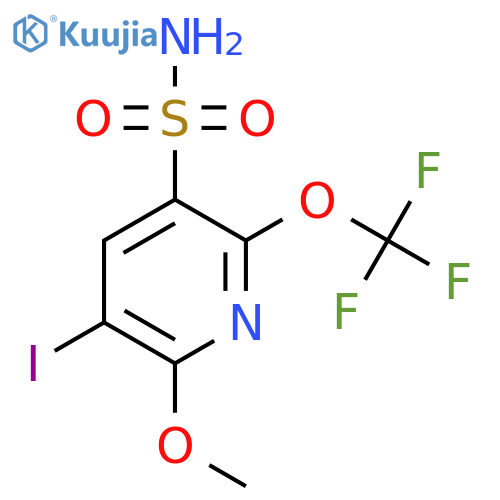

Cas no 1806239-70-2 (3-Iodo-2-methoxy-6-(trifluoromethoxy)pyridine-5-sulfonamide)

3-Iodo-2-methoxy-6-(trifluoromethoxy)pyridine-5-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 3-Iodo-2-methoxy-6-(trifluoromethoxy)pyridine-5-sulfonamide

-

- インチ: 1S/C7H6F3IN2O4S/c1-16-5-3(11)2-4(18(12,14)15)6(13-5)17-7(8,9)10/h2H,1H3,(H2,12,14,15)

- InChIKey: ZEESGHVTEDHDEH-UHFFFAOYSA-N

- ほほえんだ: IC1=C(N=C(C(=C1)S(N)(=O)=O)OC(F)(F)F)OC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 385

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 99.9

3-Iodo-2-methoxy-6-(trifluoromethoxy)pyridine-5-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029093171-1g |

3-Iodo-2-methoxy-6-(trifluoromethoxy)pyridine-5-sulfonamide |

1806239-70-2 | 97% | 1g |

$1,579.40 | 2022-03-31 |

3-Iodo-2-methoxy-6-(trifluoromethoxy)pyridine-5-sulfonamide 関連文献

-

Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157

-

Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290

-

Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530

-

Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

-

Tanumoy Dhawa,Ananta Hazra,Arpita Barma,Kunal Pal,Parimal Karmakar,Partha Roy RSC Adv., 2020,10, 15501-15513

-

Fadhil Lafta Faraj RSC Adv., 2018,8, 7818-7831

3-Iodo-2-methoxy-6-(trifluoromethoxy)pyridine-5-sulfonamideに関する追加情報

Comprehensive Overview of 3-Iodo-2-methoxy-6-(trifluoromethoxy)pyridine-5-sulfonamide (CAS No. 1806239-70-2)

3-Iodo-2-methoxy-6-(trifluoromethoxy)pyridine-5-sulfonamide (CAS No. 1806239-70-2) is a specialized sulfonamide derivative with significant applications in pharmaceutical and agrochemical research. This compound belongs to the pyridine sulfonamide family, characterized by its unique iodo, methoxy, and trifluoromethoxy functional groups. Its molecular structure makes it a valuable intermediate in the synthesis of bioactive molecules, particularly in drug discovery and crop protection formulations.

The growing interest in heterocyclic compounds like 3-Iodo-2-methoxy-6-(trifluoromethoxy)pyridine-5-sulfonamide stems from their versatility in modulating biological activity. Researchers are increasingly exploring its potential in targeted therapies, especially in oncology and infectious diseases, where sulfonamide-based inhibitors show promise. The compound’s trifluoromethoxy group enhances its metabolic stability, a feature highly sought after in modern medicinal chemistry.

In agrochemical applications, this compound is studied for its role in developing next-generation pesticides. The iodo-substituted pyridine core contributes to its efficacy against resistant pests, aligning with the global demand for sustainable crop protection solutions. Recent studies highlight its potential as a enzyme inhibitor in pest control, addressing challenges like pesticide resistance and environmental persistence.

From a synthetic chemistry perspective, CAS No. 1806239-70-2 is notable for its regioselective reactivity, enabling precise modifications for structure-activity relationship (SAR) studies. Its sulfonamide moiety offers a handle for further derivatization, making it a scaffold of choice in combinatorial chemistry. Laboratories focusing on high-throughput screening often utilize this compound to explore novel bioactive motifs.

Environmental and green chemistry trends have also influenced research around this molecule. Scientists are investigating solvent-free synthesis methods to produce 3-Iodo-2-methoxy-6-(trifluoromethoxy)pyridine-5-sulfonamide with minimal waste, aligning with EPA guidelines for safer chemical processes. This aligns with the broader industry shift toward benign-by-design compounds.

Analytical techniques such as HPLC-MS and NMR spectroscopy are critical for characterizing this compound’s purity and stability. Recent advancements in computational chemistry have enabled predictive modeling of its interactions with biological targets, accelerating its adoption in virtual screening pipelines. These innovations address common user queries like "how to analyze sulfonamide derivatives" or "applications of iodopyridines in drug discovery."

Regulatory compliance is another key consideration for users handling CAS No. 1806239-70-2. While not classified as hazardous under major GHS standards, proper lab safety protocols must be followed during its handling. This includes using personal protective equipment (PPE) and adhering to REACH regulations for chemical storage. Such details are frequently searched by industrial chemists and procurement specialists.

The commercial availability of 3-Iodo-2-methoxy-6-(trifluoromethoxy)pyridine-5-sulfonamide through specialty chemical suppliers has expanded its accessibility. Pricing trends often correlate with demand in contract research organizations (CROs) and academic labs. Users searching for "bulk suppliers of pyridine sulfonamides" or "cost-effective synthesis routes" will find this compound increasingly listed in electronic chemical catalogs.

Future research directions may explore its catalytic applications or integration into metal-organic frameworks (MOFs). As AI-driven drug design gains traction, compounds like this are likely to feature in machine learning datasets for molecular property prediction. This positions CAS No. 1806239-70-2 at the intersection of traditional chemistry and cutting-edge digital innovation.

1806239-70-2 (3-Iodo-2-methoxy-6-(trifluoromethoxy)pyridine-5-sulfonamide) 関連製品

- 1974287-44-9(1-(isocyanomethyl)-3-(methoxymethyl)benzene)

- 1806156-66-0(2-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine)

- 1334373-50-0(1-(2,5-dimethylfuran-3-carbonyl)-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylpiperidine-4-carboxamide)

- 19391-83-4(2,4-Diaminobutanoic acid hydrochloride)

- 1052533-96-6(2-[(2-ethoxybenzyl)amino]ethanol hydrochloride)

- 1119228-66-8(1-(2-Chloropyridine-3-carbonyl)-4-(4-methoxybenzoyl)piperazine)

- 1447695-07-9(2-(Difluoromethyl)pyridine-3-carbonyl chloride)

- 1421531-04-5(2-(4-{(4-chlorophenyl)methoxymethyl}piperidin-1-yl)methylpyridine; oxalic acid)

- 900002-07-5(ethyl 4-(2-ethoxy-2-oxoethyl)sulfanyl-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate)

- 1807299-59-7(4-Fluoro-5-methylpicolinonitrile)